2-Chloro-6-methoxyquinazolin-4(3H)-one

Catalog No.
S914783
CAS No.
20197-97-1
M.F
C9H7ClN2O2
M. Wt
210.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxyquinazolin-4(3H)-one

CAS Number

20197-97-1

Product Name

2-Chloro-6-methoxyquinazolin-4(3H)-one

IUPAC Name

2-chloro-6-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

RZBPTLOVZCUBRS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)Cl

2-Chloro-6-methoxyquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C9H7ClN2O2C_9H_7ClN_2O_2 and a molecular weight of approximately 209.63 g/mol. It features a chloro substituent at the second position and a methoxy group at the sixth position of the quinazolinone ring system. This compound is recognized for its role as an important intermediate in organic synthesis, particularly for generating various quinazoline derivatives, which have significant applications in medicinal chemistry and material science .

The chemical reactivity of 2-chloro-6-methoxyquinazolin-4(3H)-one primarily involves nucleophilic substitutions and cyclization reactions. For instance, it can undergo reactions with amines or alcohols to form various derivatives. A notable reaction includes its utilization in synthesizing 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step synthetic pathway, showcasing its versatility in creating complex organic molecules . Additionally, it can be involved in metal-free catalytic reactions that yield other quinazolinone derivatives .

Research indicates that 2-chloro-6-methoxyquinazolin-4(3H)-one exhibits various biological activities, including antimicrobial and anticancer properties. Quinazoline derivatives are known to interact with multiple biological targets, influencing pathways related to cancer cell proliferation and survival. For example, certain derivatives have shown effectiveness against specific cancer cell lines, indicating potential therapeutic applications in oncology . Moreover, studies have explored its use as a chemosensor for detecting metal ions, highlighting its utility in environmental monitoring.

Several methods have been developed for synthesizing 2-chloro-6-methoxyquinazolin-4(3H)-one. Common approaches include:

  • Condensation Reactions: Utilizing readily available halobenzamides and nitriles under specific conditions to yield quinazolinones.
  • One-Pot Synthesis: Employing catalytic systems that facilitate multiple reaction steps in a single vessel, enhancing efficiency and reducing by-products.
  • Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave radiation to provide uniform heating during the reaction process .

The applications of 2-chloro-6-methoxyquinazolin-4(3H)-one are diverse:

  • Synthetic Intermediate: It serves as a building block for synthesizing more complex quinazoline derivatives used in pharmaceuticals.
  • Chemosensors: Its derivatives are explored for detecting heavy metal ions, which is crucial for environmental safety.
  • Biological Research: Investigated for potential therapeutic effects against various diseases, including cancer and infections .

Recent studies have focused on the interaction of 2-chloro-6-methoxyquinazolin-4(3H)-one with biological targets such as enzymes involved in cancer progression. These interactions can lead to inhibition of specific pathways that facilitate tumor growth. Additionally, research has highlighted its potential as a ligand in coordination chemistry, where it interacts with metal ions to form stable complexes .

Several compounds share structural similarities with 2-chloro-6-methoxyquinazolin-4(3H)-one, including:

Compound NameStructural FeaturesUnique Properties
2-Chloroquinazolin-4(3H)-oneLacks methoxy groupKnown for strong anticancer activity
6-Methoxyquinazolin-4(3H)-oneLacks chlorine substituentExhibits different biological activity profiles
2-Amino-6-methoxyquinazolin-4(3H)-oneAmino group at position twoPotentially more reactive due to amino functionality
7-Fluoro-6-methoxyquinazolin-4(3H)-oneFluorine substituent at position sevenEnhanced lipophilicity may improve bioavailability

These compounds illustrate variations in substituents that significantly influence their chemical reactivity and biological activity profiles. The presence of both chlorine and methoxy groups in 2-chloro-6-methoxyquinazolin-4(3H)-one contributes to its unique properties compared to its analogs .

XLogP3

1.7

Dates

Modify: 2023-08-16

Explore Compound Types